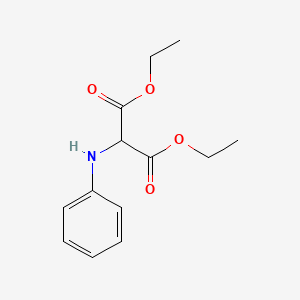

2-Phenylamino-malonic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 2-anilinopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYBBPBTGHLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306079 | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6414-58-0 | |

| Record name | 6414-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylamino-malonic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylamino-malonic Acid Diethyl Ester

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenylamino-malonic acid diethyl ester, a valuable intermediate in the development of various pharmaceutical compounds. This document delves into the core synthetic methodologies, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol. Furthermore, it offers insights into the critical parameters influencing the reaction's success, methods for product validation, and discusses the broader applications of this compound in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound, also known as diethyl 2-anilinomalonate, is a key building block in organic synthesis. Its structure, featuring a reactive methylene group flanked by two ester functionalities and an aniline moiety, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Notably, this compound serves as a crucial intermediate in the production of various pharmaceuticals, including barbiturates and quinolone derivatives.[1][2] The ability to efficiently and reliably synthesize this intermediate is therefore of paramount importance in both academic research and industrial drug development.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several synthetic routes. The most prevalent and practical method involves the nucleophilic substitution reaction between an aniline derivative and a diethyl malonate derivative.

Nucleophilic Substitution of Diethyl Bromomalonate with Aniline

This is the most direct and commonly employed method for the synthesis of this compound. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of diethyl bromomalonate.

Mechanism: The reaction is a classic example of a nucleophilic substitution reaction.[3] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbon atom bonded to the bromine atom in diethyl bromomalonate. This leads to the displacement of the bromide ion, which is a good leaving group, resulting in the formation of the desired product. The presence of a base is often beneficial to neutralize the hydrobromic acid (HBr) formed as a byproduct, which can otherwise protonate the aniline, reducing its nucleophilicity.

Alternative Synthetic Routes

While the reaction between aniline and diethyl bromomalonate is the most common, other methods have been explored. These include the reaction of aniline with diethyl 2-(ethoxymethylene)malonate, which proceeds through a different mechanism involving addition-elimination. Another approach involves the arylation of diethyl malonate using an activated aryl halide, though this is less direct for the synthesis of the target compound.[4]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the nucleophilic substitution of diethyl bromomalonate with aniline.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Diethyl bromomalonate | 239.06 | 23.9 g | 0.1 | ≥97% |

| Aniline | 93.13 | 18.6 g | 0.2 | ≥99% |

| Triethylamine | 101.19 | 12.1 g (16.7 mL) | 0.12 | ≥99% |

| Toluene | - | 200 mL | - | Anhydrous |

| Diethyl ether | - | As needed | - | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add aniline (18.6 g, 0.2 mol) and anhydrous toluene (200 mL).

-

Addition of Reagents: While stirring the aniline solution at room temperature, add triethylamine (12.1 g, 0.12 mol). Subsequently, add diethyl bromomalonate (23.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of triethylammonium bromide will form. Filter the mixture and wash the solid with a small amount of cold toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an oil. It can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Product Validation

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups.[5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₇NO₄, MW: 251.28 g/mol ).[5][6]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C=O bonds of the ester groups, and the aromatic C-H bonds.[5]

Expertise & Experience: Causality Behind Experimental Choices

-

Excess Aniline: Using a two-fold excess of aniline serves a dual purpose. Firstly, it acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Secondly, it ensures that the diethyl bromomalonate is the limiting reagent, maximizing its conversion.

-

Choice of Base: Triethylamine is a commonly used non-nucleophilic organic base that effectively scavenges the HBr produced without competing with aniline in the nucleophilic substitution reaction.

-

Solvent Selection: Toluene is an excellent solvent for this reaction due to its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. Its non-polar nature also facilitates the separation of the organic product from the aqueous washes during the workup.

-

Aqueous Workup: The wash with saturated sodium bicarbonate solution is crucial to remove any remaining acidic impurities, including any unreacted HBr or triethylammonium bromide. The subsequent brine wash helps to remove any residual water from the organic layer before drying.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by the clear and distinct analytical signatures of the starting materials and the final product. The disappearance of the diethyl bromomalonate spot and the appearance of a new, distinct product spot on the TLC plate provide a reliable in-process check. The final validation through comprehensive spectroscopic analysis (NMR, MS, IR) confirms the structure and purity of the synthesized this compound, leaving no ambiguity in the outcome of the synthesis.

Visualization of the Reaction Mechanism

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Phenylamino-malonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 2-Phenylamino-malonic acid diethyl ester (Diethyl 2-anilinopropanedioate), a compound of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to its characterization.

Compound Identity and Molecular Structure

This compound, identified by the CAS number 6414-58-0, possesses the molecular formula C₁₃H₁₇NO₄.[1] Its structure features a central malonic ester core functionalized with a phenylamino group at the α-carbon. This arrangement of functional groups is key to its reactivity and spectroscopic properties.

Molecular Structure:

References

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(Phenylamino)malonate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Diethyl 2-(Phenylamino)malonate (CAS No. 6414-58-0), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize malonic ester derivatives in the synthesis of complex molecular architectures, particularly heterocyclic compounds. We will delve into the structural characteristics, spectroscopic profile, and key physical properties of this compound. Furthermore, this guide furnishes detailed, field-tested experimental protocols for the characterization of this and similar molecules, ensuring a self-validating approach to quality assessment and use in further synthetic applications.

Chemical Identity and Structure

Diethyl 2-(phenylamino)malonate, also known as diethyl 2-anilinomalonate, is a derivative of diethyl malonate featuring a phenylamino (aniline) substituent on the alpha-carbon.[1] This substitution significantly influences the compound's reactivity and physical properties compared to its parent molecule.

Nomenclature and Identifiers

-

Systematic IUPAC Name: Diethyl 2-anilinopropanedioate[2]

-

Common Names: Diethyl 2-(phenylamino)malonate, 2-Phenylamino-malonic acid diethyl ester, Diethyl anilinomalonate

-

Molecular Formula: C₁₃H₁₇NO₄[2]

-

Molecular Weight: 251.28 g/mol [2]

-

InChIKey: RUEYBBPBTGHLNO-UHFFFAOYSA-N[2]

Molecular Structure

The structure comprises a central malonate core functionalized with two ethyl ester groups and a secondary amine linking a phenyl group to the α-carbon. The presence of the electron-donating amine and the electron-withdrawing ester groups creates a unique electronic environment that dictates its chemical behavior.

Caption: Chemical structure of Diethyl 2-(phenylamino)malonate.

Physicochemical Properties: A Summary

The physicochemical properties of a compound are critical for predicting its behavior in a reaction, its solubility, and its purification profile. The data for Diethyl 2-(phenylamino)malonate are summarized below.

| Property | Value / Description | Source |

| Physical State | Solid or oil, depending on purity. | General Observation |

| Molecular Weight | 251.28 g/mol | PubChem CID 299984[2] |

| Melting Point | Data not available in public databases. For comparison, Diethyl phenylmalonate melts at 16.5 °C. | Ref: Diethyl phenylmalonate[3] |

| Boiling Point | Data not available. For comparison, Diethyl phenylmalonate boils at 170–172 °C (14 mmHg). | Ref: Diethyl phenylmalonate[3] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, ether, acetone, and benzene. | Inferred from structure & data on related compounds[4][5] |

| pKa (α-Hydrogen) | Not experimentally determined. Estimated to be >14, as the electron-donating amino group reduces the acidity compared to diethyl malonate (pKa ≈ 13). | Ref: Diethyl malonate[4] |

| LogP (Predicted) | 2.7 | PubChem CID 299984[2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. The expected spectral characteristics of Diethyl 2-(phenylamino)malonate are detailed below. This information is crucial for researchers to validate their experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.5-7.5 ppm.

-

Amine Proton (N-H): A broad singlet, typically around δ 5.0-6.0 ppm, whose chemical shift is solvent-dependent.

-

Alpha-Proton (α-CH): A singlet or doublet (if coupled to N-H) around δ 4.5-5.0 ppm.

-

Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm due to coupling with the methyl protons.

-

Methyl Protons (-OCH₂CH₃): A triplet around δ 1.2 ppm due to coupling with the methylene protons.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework.[2]

-

Carbonyl Carbons (C=O): Two signals in the δ 165-175 ppm region.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 110-150 ppm.

-

Methylene Carbons (-OCH₂CH₃): A signal around δ 60-65 ppm.

-

Alpha-Carbon (α-CH): A signal around δ 55-60 ppm.

-

Methyl Carbons (-OCH₂CH₃): A signal in the upfield region, around δ 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[2]

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

-

C=O Stretch (Ester): A very strong, sharp absorption band around 1730-1750 cm⁻¹. The presence of two ester groups may lead to a broadened or split peak.

-

C=C Stretch (Aromatic): Medium bands around 1500-1600 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight.

-

Key Fragments: Analysis of related structures and database information suggests characteristic fragmentation patterns.[2] Common losses include the ethoxy group (-OEt, M-45) and the carbethoxy group (-COOEt, M-73). A significant fragment at m/z = 178 may correspond to the loss of one carbethoxy group. Another notable fragment appears at m/z = 104.

Caption: Correlation of functional groups to expected spectroscopic signals.

Experimental Protocols for Verification

To ensure the scientific integrity of research, all intermediates must be rigorously characterized. The following protocols describe standard, self-validating methods for determining key physicochemical properties.

Workflow for Physicochemical Characterization

Caption: Standard workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

This method provides a sharp melting range, which is an excellent indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Tap the sealed end on a hard surface to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting point as a range (T₁ - T₂). A narrow range (< 2 °C) indicates high purity.

Protocol: Spectroscopic Sample Preparation

Proper sample preparation is critical for acquiring high-quality, interpretable spectra.

-

NMR Spectroscopy:

-

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often suitable due to its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and invert several times to ensure complete dissolution.

-

The sample is now ready for analysis.

-

-

FT-IR Spectroscopy (Thin Film Method):

-

If the sample is an oil, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply the solution to the salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Place a second salt plate on top.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

-

Mass Spectrometry (Direct Infusion ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

Draw the solution into a syringe and place it in a syringe pump connected to the mass spectrometer's electrospray ionization (ESI) source.

-

Infuse the sample at a low flow rate (e.g., 5-10 μL/min) and acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. Diethyl 2-(phenylamino)malonate is classified with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.

Conclusion

Diethyl 2-(phenylamino)malonate is a valuable synthetic intermediate with a well-defined structural and spectroscopic profile. While some physical constants like melting and boiling points are not extensively documented, its identity and purity can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The protocols and data provided in this guide offer a robust framework for researchers to confidently characterize this compound, ensuring its suitability for downstream applications in pharmaceutical and chemical synthesis.

References

- 1. DIETHYL 2-ANILINOMALONATE | 6414-58-0 [m.chemicalbook.com]

- 2. This compound | C13H17NO4 | CID 299984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Phenylamino-malonic Acid Diethyl Ester: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylamino-malonic acid diethyl ester (Diethyl 2-anilinopropanedioate), a key intermediate in organic synthesis and potential precursor in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide outlines robust experimental protocols for data acquisition, provides an in-depth analysis of the predicted spectra, and explains the causal relationships between the molecular structure and its spectroscopic signatures. By integrating theoretical predictions with established methodologies, this guide serves as a practical reference for the synthesis, identification, and characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as diethyl 2-anilinopropanedioate, is a versatile molecule within the landscape of synthetic organic chemistry. Its structure, featuring a reactive secondary amine, a malonic ester moiety, and an aromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The malonic ester component is particularly notable for its utility in C-C bond formation, a cornerstone of molecular construction.

In the context of drug development, substituted malonates are pivotal intermediates. The ability to precisely characterize these molecules is paramount to ensuring the purity, consistency, and ultimate success of a synthetic route. This guide provides the foundational spectroscopic knowledge required for researchers working with this important compound.

Synthesis and Spectroscopic Characterization Workflow

The reliable characterization of this compound begins with its synthesis, followed by a systematic workflow of spectroscopic analysis.

Figure 1: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis: Nucleophilic Substitution

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between aniline and diethyl bromomalonate. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in diethyl bromomalonate. A mild base is typically used to neutralize the hydrobromic acid byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Technique: Proton-decoupled to simplify the spectrum to singlets for each unique carbon.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | Triplet | 2H | H-3', H-5' (meta-protons) | Aromatic protons coupled to ortho and para protons. |

| ~6.80-6.90 | Triplet | 1H | H-4' (para-proton) | Aromatic proton coupled to two ortho protons. |

| ~6.65-6.75 | Doublet | 2H | H-2', H-6' (ortho-protons) | Aromatic protons coupled to meta protons. |

| ~5.00 | Broad Singlet | 1H | N-H | Amine proton, often broad and may exchange with D₂O. |

| ~4.70 | Singlet | 1H | α-CH | Methine proton adjacent to the phenylamino group and two carbonyls. |

| ~4.20 | Quartet | 4H | -OCH₂CH₃ | Methylene protons of the ethyl esters, split by the methyl protons. |

| ~1.25 | Triplet | 6H | -OCH₂CH₃ | Methyl protons of the ethyl esters, split by the methylene protons. |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbons of the ester groups.[2][3] |

| ~145 | C-1' | Aromatic carbon attached to the nitrogen. |

| ~129 | C-3', C-5' | Aromatic methine carbons (meta).[2][3] |

| ~120 | C-4' | Aromatic methine carbon (para). |

| ~114 | C-2', C-6' | Aromatic methine carbons (ortho). |

| ~62 | -OCH₂CH₃ | Methylene carbons of the ethyl esters.[4] |

| ~58 | α-CH | Methine carbon attached to the nitrogen and two carbonyls. |

| ~14 | -OCH₂CH₃ | Methyl carbons of the ethyl esters.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the carbonyl groups, and the C-O bonds of the ester functions.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following protocol is recommended:

-

Sample Preparation (Neat Liquid): Place a small drop of the pure compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top to create a thin, uniform film.[5]

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[5]

-

Sample Spectrum Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32[5]

-

Predicted IR Spectrum

The key absorption bands expected in the IR spectrum are summarized below:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |

| ~3400 | Medium | N-H Stretch | Characteristic of a secondary amine. |

| 3100-3000 | Medium | Aromatic C-H Stretch | Indicates the presence of the phenyl ring. |

| 3000-2850 | Medium | Aliphatic C-H Stretch | From the ethyl groups. |

| ~1735 | Strong, Sharp | C=O Stretch | The most prominent peak, characteristic of the ester carbonyl groups.[6] |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic ring vibrations. |

| ~1250-1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structure.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C

-

Column: A non-polar column (e.g., DB-5ms)

-

Oven Program: Start at a low temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.[2]

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

Predicted Mass Spectrum

The electron ionization mass spectrum is predicted to show the following key features:

-

Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight of C₁₃H₁₇NO₄. The intensity of this peak may be moderate.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-•OCH₂CH₃): [M - 45]⁺ at m/z = 206.

-

Loss of an ethoxycarbonyl group (-•COOCH₂CH₃): [M - 73]⁺ at m/z = 178.

-

Cleavage of the C-N bond: This could lead to fragments corresponding to the aniline cation (m/z = 93) or the diethyl malonate radical cation.

-

Further fragmentation of these primary ions will lead to a characteristic "fingerprint" pattern in the lower mass region.

-

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in organic synthesis and drug discovery. This guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, grounded in established spectroscopic principles. The experimental protocols outlined herein offer a robust framework for obtaining high-quality data. By understanding the expected spectroscopic signatures and the methodologies to acquire them, researchers can confidently synthesize, purify, and utilize this versatile chemical building block in their work.

References

- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. One-Pot Synthesis of Diethyl 2-Aryl-3-(trifluoroacetyl)-cyclopropane-1,1-dicarboxylates [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The Synthesis, History, and Application of Diethyl 2-(Phenylamino)malonate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diethyl 2-(phenylamino)malonate, a pivotal intermediate in organic synthesis. It details its historical discovery, examines its synthesis and key reactions with mechanistic insights, and discusses its significant applications in the development of pharmaceuticals. This document is designed to be a definitive resource, offering both foundational knowledge and practical methodologies for professionals engaged in chemical research and drug discovery.

Introduction: The Strategic Importance of Diethyl 2-(Phenylamino)malonate

Diethyl 2-(phenylamino)malonate, also referred to as diethyl anilinomalonate, is an organic compound with the chemical formula C₁₃H₁₇NO₄. It typically appears as a white to off-white crystalline solid. As a derivative of diethyl malonate, it possesses the characteristic reactivity of the malonic ester framework, enhanced by the introduction of a phenylamino substituent at the alpha-carbon. This unique combination of a nucleophilic secondary amine, two ester functionalities, and an activated methylene group makes it an exceptionally versatile precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems and specialized amino acids. Its role as a foundational building block in the construction of various pharmacologically active scaffolds underscores its importance in medicinal chemistry and drug development.

Historical Perspective: A Legacy Rooted in Classic Organic Synthesis

The discovery of diethyl 2-(phenylamino)malonate is not attributable to a single serendipitous event but rather emerged from the systematic exploration of malonic ester chemistry in the late 19th century. The foundational work on the synthetic utility of diethyl malonate was established by chemists such as Johannes Wislicenus in the 1880s, who recognized the synthetic potential of the acidic α-hydrogens.

The first synthesis of diethyl 2-(phenylamino)malonate can be traced to the pioneering work of German chemists Max Conrad, Leonhard Limpach, and Ludwig Knorr in the 1880s during their development of synthetic routes to quinoline derivatives.[1][2][3][4] Their investigations into the reactions of anilines with β-ketoesters and related compounds, such as diethyl 2-bromomalonate, led to the formation of this key intermediate. These seminal syntheses, now known as the Conrad-Limpach and Knorr quinoline syntheses, established diethyl 2-(phenylamino)malonate as a critical precursor for building the quinoline core, a scaffold present in numerous important compounds.[5][6]

Synthesis and Mechanistic Pathways

The principal and most direct method for the preparation of diethyl 2-(phenylamino)malonate involves the nucleophilic substitution of diethyl 2-bromomalonate with aniline.

Primary Synthesis: Nucleophilic Substitution of Diethyl 2-Bromomalonate

This reaction is a classic example of an SN2 reaction, where the nucleophilic aniline displaces the bromide from the α-carbon of the malonic ester.

Experimental Protocol: Synthesis of Diethyl 2-(Phenylamino)malonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-bromomalonate (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Reagent Addition: Add aniline (2.2 equivalents) to the solution. The excess aniline serves as both the nucleophile and an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C in ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The aniline hydrobromide salt will precipitate and can be removed by filtration.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1 M hydrochloric acid (to remove excess aniline), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure diethyl 2-(phenylamino)malonate as a crystalline solid.

Mechanism of Synthesis:

Caption: SN2 mechanism for the synthesis of diethyl 2-(phenylamino)malonate.

Key Chemical Transformations and Applications in Drug Development

The synthetic utility of diethyl 2-(phenylamino)malonate is demonstrated through its conversion into various biologically significant molecules.

Synthesis of Heterocyclic Scaffolds

A. Quinolone Synthesis (Conrad-Limpach and Knorr Syntheses)

As established in the historical context, diethyl 2-(phenylamino)malonate is a cornerstone in the synthesis of quinolones. In the Conrad-Limpach synthesis, the intramolecular cyclization of the anilinoacrylate intermediate, formed from aniline and a β-ketoester, is heated to high temperatures to yield 4-hydroxyquinolines.[3][5] The Knorr synthesis, on the other hand, involves the cyclization of a β-ketoanilide under strongly acidic conditions to form 2-hydroxyquinolines.[1][4][6] Diethyl 2-(phenylamino)malonate serves as a key precursor in variations of these classical methods.

B. Barbiturate Synthesis

The reaction of diethyl 2-(phenylamino)malonate with urea in the presence of a strong base, such as sodium ethoxide, leads to the formation of 5-phenylaminobarbituric acid. This condensation-cyclization reaction is a fundamental approach to constructing the barbiturate ring system.

Experimental Protocol: Synthesis of 5-Phenylaminobarbituric Acid

-

Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 equivalents) in absolute ethanol.

-

Reagent Addition: To the sodium ethoxide solution, add diethyl 2-(phenylamino)malonate (1.0 equivalent) followed by urea (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours. A precipitate will form as the reaction progresses.

-

Work-up: Cool the reaction mixture in an ice bath and carefully add water to dissolve the solid.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-phenylaminobarbituric acid.

Caption: Synthesis of 5-phenylaminobarbituric acid from diethyl 2-(phenylamino)malonate.

Synthesis of N-Phenylglycine

The hydrolysis of the ester groups of diethyl 2-(phenylamino)malonate followed by decarboxylation of the resulting dicarboxylic acid provides a straightforward route to the non-proteinogenic amino acid, N-phenylglycine.

Experimental Protocol: Synthesis of N-Phenylglycine

-

Hydrolysis: In a round-bottom flask, suspend diethyl 2-(phenylamino)malonate (1.0 equivalent) in a 10% aqueous sodium hydroxide solution (3.0 equivalents).

-

Reflux: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed, resulting in a clear solution of the sodium salt of 2-(phenylamino)malonic acid.

-

Acidification and Decarboxylation: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid. Upon acidification, the dicarboxylic acid intermediate is formed, which readily decarboxylates upon gentle warming.

-

Isolation: Cool the solution to induce crystallization of N-phenylglycine. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.

Caption: Two-step, one-pot synthesis of N-phenylglycine.

Summary of Applications in Drug Development

The synthetic versatility of diethyl 2-(phenylamino)malonate translates directly to its utility in the synthesis of various classes of therapeutic agents.

| Scaffold/Product | Therapeutic Class | Significance |

| Quinolones | Antibacterials, Anticancer | Core structure of many synthetic antibacterial agents (e.g., nalidixic acid) and kinase inhibitors. |

| Barbiturates | CNS Depressants | Central nervous system depressants used as sedatives, hypnotics, and anticonvulsants. |

| N-Phenylglycine | Amino Acid Derivative | A building block for peptidomimetics and other complex pharmaceutical ingredients. |

Conclusion

Diethyl 2-(phenylamino)malonate is a compound of significant historical and practical importance in organic synthesis. Its discovery, intertwined with the development of classical named reactions, highlights its foundational role in the construction of heterocyclic systems. The straightforward synthesis and diverse reactivity of this malonic ester derivative continue to make it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its history, synthesis, and key applications, reinforcing its status as a versatile and indispensable building block in the modern synthetic chemist's arsenal.

References

- 1. Knorr Quinoline Synthesis [drugfuture.com]

- 2. iipseries.org [iipseries.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Knorr-Chinolin-Synthese – Wikipedia [de.wikipedia.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

2-Phenylamino-malonic acid diethyl ester mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Diethyl 2-((phenylamino)methylene)malonate

Foreword: From Synthetic Workhorse to Bioactive Candidate

For decades, Diethyl 2-((phenylamino)methylene)malonate (DAMM) has been a familiar entity in the realm of organic synthesis. Primarily recognized as a key intermediate in the Gould-Jacobs reaction for creating quinoline scaffolds, its utility was largely confined to being a stepping stone for more complex, biologically active molecules.[1][2] However, recent investigations have unveiled its own intrinsic bioactivity, particularly as a potent antifungal agent, prompting a re-examination of this molecule not just as an intermediate, but as a potential lead compound.[2][3]

This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the core chemical principles that govern the reactivity of DAMM. By understanding its chemical behavior, we can formulate logical, testable hypotheses about its mechanism of action and design robust experimental workflows to elucidate its biological targets. This document clarifies the molecule's identity, synthesizes its known chemical and biological properties, and lays out a strategic path for future investigation.

Molecular Identity and Physicochemical Profile

It is crucial to first distinguish Diethyl 2-((phenylamino)methylene)malonate from its saturated analog. The subject of this guide is the enamine structure, which possesses a carbon-carbon double bond.

-

Diethyl 2-((phenylamino)methylene)malonate (DAMM): The focus of this guide. An enamine derivative.

-

Diethyl 2-(phenylamino)malonate: The saturated analog, lacking the exocyclic double bond.

The presence of the conjugated enamine system in DAMM is central to its unique reactivity and, by extension, its biological potential.

Table 1: Physicochemical Properties of Diethyl 2-((phenylamino)methylene)malonate

| Property | Value | Source |

| IUPAC Name | diethyl 2-(anilinomethylidene)propanedioate | [4] |

| Synonyms | DAMM, Diethyl anilinomethylenemalonate | [2][4] |

| CAS Number | 54535-22-7 | [1][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][4] |

| Molecular Weight | 263.29 g/mol | [1][4] |

| Appearance | Varies; often a solid or oil | [5] |

| SMILES | CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | [4] |

Synthesis: The Gould-Jacobs Connection

The most common and efficient synthesis of DAMM is a direct and high-atom-economy reaction between an aniline and diethyl ethoxymethylenemalonate (DEEMM).[1][2] This reaction is, in fact, the initial step of the classic Gould-Jacobs reaction used to synthesize quinolones. The process involves a vinylic nucleophilic substitution where the amino group of aniline attacks the electron-deficient alkene of DEEMM, displacing the ethoxy group and forming ethanol as the sole significant byproduct.[1] Modern variations of this synthesis utilize microwave irradiation to achieve high yields rapidly and without the need for solvents.[2][3]

Figure 1: General synthesis workflow for DAMM.

Core Reactivity: A Triad of Functionality

The potential mechanism of action of any molecule is fundamentally rooted in its chemical structure and reactivity. For DAMM, its behavior is dominated by a triad of interconnected functional groups: the enamine system, the alpha-carbon, and the dual ester moieties.

The lone pair of electrons on the nitrogen atom donates into the double bond, creating a polarized enamine system. This increases the electron density at the α-carbon of the malonate portion, making it a potent nucleophile.[1] Simultaneously, the two electron-withdrawing carbonyl groups of the esters make the protons on the amine and, to a lesser extent, the vinylic proton, acidic. This unique electronic arrangement allows DAMM to participate in a variety of reactions, including nucleophilic additions and acting as a Michael donor.[1] This inherent reactivity is the logical starting point for understanding how it might interact with biological macromolecules.

References

A Theoretical and Computational Guide to 2-Phenylamino-malonic Acid Diethyl Ester for Drug Discovery

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Phenylamino-malonic acid diethyl ester. Intended for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to understanding the molecule's conformational landscape, electronic properties, and potential as a synthetic intermediate. By leveraging modern computational chemistry techniques, we can unlock insights that accelerate research and development.

Introduction: The Significance of this compound

This compound (CAS 6414-58-0) is a derivative of malonic acid, a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenylamino group attached to the alpha-carbon of diethyl malonate, suggests a unique combination of steric and electronic properties that make it a valuable precursor for more complex molecules, including heterocyclic compounds with potential biological activity.[3] A thorough understanding of its intrinsic molecular properties is paramount for its effective utilization in synthetic chemistry and drug design.

It is crucial to distinguish this compound from a related compound, 2-Phenylaminomethylene-malonic acid diethyl ester (CAS 54535-22-7).[4] The former possesses a saturated C-N bond at the alpha-carbon, while the latter has a C=C double bond, leading to significantly different chemical reactivity and conformational flexibility. This guide focuses exclusively on the saturated analogue.

This document will guide the reader through a systematic theoretical investigation of this compound, from fundamental geometry optimization to the prediction of spectroscopic properties. The methodologies described herein are designed to provide a robust computational framework for characterizing this and similar molecules.

Foundational Molecular Properties

A summary of the basic molecular properties of this compound, as curated from established chemical databases, is presented below. These values serve as a starting point for our theoretical investigations.

| Property | Value | Source |

| Molecular Formula | C13H17NO4 | PubChem[5] |

| Molecular Weight | 251.28 g/mol | PubChem[5] |

| IUPAC Name | diethyl 2-anilinopropanedioate | PubChem[5] |

| CAS Number | 6414-58-0 | PubChem[5] |

A Roadmap for Theoretical Investigation: A Workflow-Driven Approach

The following sections detail a comprehensive workflow for the theoretical and computational analysis of this compound. This workflow is designed to be a self-validating system, where the results from each step inform the next, ensuring a cohesive and accurate molecular profile.

Caption: A proposed workflow for the theoretical study of this compound.

Step 1: Conformational Analysis

The conformational flexibility of this compound, particularly around the Cα-N and Cα-C bonds, is a critical determinant of its reactivity and intermolecular interactions. A thorough conformational search is the logical first step in its theoretical characterization.

Experimental Protocol: Computational Conformational Search

-

Initial Structure Generation: Generate an initial 3D structure of the molecule using a molecular builder.

-

Force Field Selection: Employ a robust molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. The choice of force field should be guided by the functional groups present in the molecule.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to identify local minima on the potential energy surface.

-

Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy conformers should be selected for higher-level quantum mechanical calculations.

Step 2: Geometry Optimization and Vibrational Analysis

The most stable conformers identified in the previous step should be subjected to geometry optimization using Density Functional Theory (DFT). This will provide accurate information about bond lengths, bond angles, and dihedral angles.

Expertise in Practice: The choice of DFT functional and basis set is crucial for obtaining accurate results. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between computational cost and accuracy for both geometric and electronic properties.

Experimental Protocol: DFT Geometry Optimization

-

Input File Preparation: Create an input file for each selected conformer specifying the chosen DFT functional and basis set.

-

Optimization Calculation: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Frequency Calculation: Following a successful optimization, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results of this calculation can also be used to predict the infrared (IR) and Raman spectra.

A comparison of key predicted vibrational frequencies with experimental data, if available, serves as an excellent validation of the chosen computational method.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3400 | Not Available |

| C=O Stretch (Ester) | ~1730-1750 | Not Available |

| C-O Stretch (Ester) | ~1150-1250 | Not Available |

| Aromatic C-H Stretch | ~3000-3100 | Not Available |

Step 3: Electronic Structure Analysis

With an accurately optimized geometry, the electronic properties of this compound can be investigated. This includes analyzing the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Step 4: Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable for interpreting experimental data.

Step 5: Reactivity and Interaction Analysis

The results of the electronic structure analysis can be used to predict the reactivity of this compound. For instance, the MEP can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information is critical for designing synthetic routes that utilize this molecule as a precursor.

Potential Applications in Drug Development

The structural motifs present in this compound make it an attractive starting material for the synthesis of various heterocyclic systems. Malonic esters are well-known precursors for the synthesis of barbiturates and other biologically active compounds.[8] The presence of the phenylamino group provides a handle for further functionalization, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Conclusion

This technical guide has outlined a comprehensive, workflow-driven approach for the theoretical and computational study of this compound. By systematically applying the methodologies of conformational analysis, DFT-based geometry optimization and electronic structure analysis, and spectroscopic prediction, researchers can gain a deep and predictive understanding of this molecule's properties. These insights are invaluable for its application in organic synthesis and for the rational design of novel therapeutic agents. The principles and protocols detailed herein are broadly applicable to the study of other small molecules in the drug discovery pipeline.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Diethyl 2-((phenylamino)methylene)malonate|54535-22-7 [benchchem.com]

- 4. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C13H17NO4 | CID 299984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. library2.smu.ca [library2.smu.ca]

2-Phenylamino-malonic acid diethyl ester literature review and patents

An In-Depth Technical Guide to Diethyl 2-(Phenylamino)malonate and its Methylene Analogue: Synthesis, Reactivity, and Applications

Introduction

Diethyl 2-(phenylamino)malonate and its vinylogous analogue, diethyl 2-((phenylamino)methylene)malonate, are pivotal intermediates in synthetic organic and medicinal chemistry. Their strategic importance lies in the versatile reactivity imparted by the malonate core, coupled with the electronic and steric influence of the phenylamino substituent. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical behavior, and diverse applications of these valuable building blocks, with a particular focus on their role in the construction of complex heterocyclic systems.

A critical point of clarification is the distinction between two closely related structures:

-

Diethyl 2-(phenylamino)malonate (CAS No. 6414-58-0, Molecular Formula: C₁₃H₁₇NO₄)[1]: This compound features a direct bond between the nitrogen atom and the α-carbon of the malonate.

-

Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7, Molecular Formula: C₁₄H₁₇NO₄)[2][3]: This molecule contains a methylene linker (=CH-) between the phenylamino group and the malonate α-carbon, forming an enamine-like system. This compound is a key product of the Gould-Jacobs reaction's initial step and is frequently a precursor to the former.

This guide will address both structures, emphasizing their synthetic relationship and distinct reactivity profiles.

Synthesis of Diethyl 2-((Phenylamino)methylene)malonate

The most prevalent and historically significant route to diethyl 2-((phenylamino)methylene)malonate is the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is the first step of the classical Gould-Jacobs reaction for quinoline synthesis.

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group of DEEMM, followed by the elimination of ethanol.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Phenylamino)malonate Derivatives in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of diethyl 2-(phenylamino)malonate and its closely related enamine derivative, diethyl 2-((phenylamino)methylene)malonate (DAMM), as pivotal precursors in the synthesis of medicinally relevant heterocyclic scaffolds. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic underpinnings and strategic considerations that guide the use of these versatile reagents. We will focus on their principal application in the construction of quinolone frameworks via the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry. Additionally, their role as key intermediates in multicomponent domino reactions for the synthesis of other N-heterocycles will be examined. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these synthons for the efficient construction of complex molecular architectures.

Introduction: A Versatile Synthon for N-Heterocycles

Diethyl malonate and its derivatives are foundational building blocks in organic synthesis, prized for an active methylene group that serves as a versatile nucleophile for carbon-carbon bond formation.[1][2] The introduction of a phenylamino substituent transforms this simple diester into a sophisticated precursor, primed for intramolecular cyclization reactions to form fused heterocyclic systems. The most prominent and widely utilized derivative in this class is not the C-alpha substituted malonate, but its enamine isomer, diethyl 2-((phenylamino)methylene)malonate (DAMM). DAMM is readily synthesized and serves as the key intermediate in the Gould-Jacobs reaction, a powerful method for constructing the quinoline nucleus.[3] Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and antibacterial agents.[3][4][5]

This document will detail the synthesis and application of DAMM, focusing on the causality behind experimental choices, providing validated protocols, and illustrating the key transformations with clear mechanistic diagrams.

Core Application: The Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The process is typically a two-stage sequence:

-

Formation of the Enamine Intermediate: Aniline or a substituted aniline is condensed with diethyl ethoxymethylenemalonate (DEEMM). This reaction forms the key intermediate, a diethyl 2-((arylamino)methylene)malonate (DAMM).[3]

-

Thermal Cyclization: The DAMM intermediate is subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular electrocyclic reaction, followed by the elimination of ethanol to yield the fused quinolone ring system.[3][6]

The overall workflow provides a convergent and highly adaptable route to a wide array of substituted quinolones, with the substitution pattern of the final product being dictated by the choice of the initial aniline.

Caption: General workflow of the two-stage Gould-Jacobs reaction.

Mechanistic Insights

Stage 1: DAMM Formation The formation of the DAMM intermediate is a nucleophilic addition-elimination reaction. The amino group of the aniline attacks the electron-deficient vinylic carbon of DEEMM, followed by the elimination of an ethanol molecule. This reaction is often performed neat or in a suitable solvent and can be accelerated with microwave irradiation.[7]

Stage 2: Thermal Cyclization This step is the core of the heterocyclic synthesis. The high temperature provides the activation energy for a 6-pi electrocyclic reaction.[6] The nitrogen-bound phenyl ring attacks the carbonyl carbon of one of the ester groups. This concerted, pericyclic reaction forms a transient bicyclic intermediate. The subsequent aromatization is driven by the elimination of a stable molecule, ethanol, to yield the thermodynamically favored 4-hydroxyquinoline product.[6]

Causality Behind Experimental Choices:

-

High Temperature: The electrocyclization step has a significant energy barrier, necessitating temperatures often exceeding 250 °C.

-

High-Boiling Solvent: A solvent with a high boiling point, such as diphenyl ether or Dowtherm A, is required to achieve and maintain the necessary reaction temperature uniformly. The solvent acts as a heat-transfer medium, ensuring the reaction proceeds efficiently and preventing localized charring.[6]

Caption: Simplified mechanism of the thermal cyclization step.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a DAMM intermediate and its subsequent cyclization.

Protocol 1: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (1)

This procedure is adapted from microwave-assisted synthesis methods, which offer rapid and high-yielding access to DAMM intermediates.[7]

Materials:

-

4-chloroaniline (1.27 g, 10 mmol)

-

Diethyl ethoxymethylenemalonate (DEEMM) (2.16 g, 10 mmol)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

-

Place 4-chloroaniline and DEEMM into the microwave synthesis vial.

-

Seal the vial and place it in the microwave reactor cavity.

-

Irradiate the solvent-free mixture at 120°C for 30 minutes with stirring.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After cooling, the resulting crude product is a solid or viscous oil.

-

Purify the product by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) to afford the pure product.[7]

Expected Outcome: The desired product is typically obtained as a white or pale yellow solid with yields often exceeding 80%.[7]

Protocol 2: Thermal Cyclization to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (2)

This procedure uses a high-boiling solvent to effect the intramolecular cyclization.[3]

Materials:

-

Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (1) (2.97 g, 10 mmol)

-

Diphenyl ether (25 mL)

-

Round-bottom flask (100 mL) equipped with a reflux condenser and thermometer

-

Heating mantle

-

Petroleum ether or hexanes

Procedure:

-

Add the DAMM intermediate (1) to the diphenyl ether in the round-bottom flask.

-

Heat the mixture with stirring to approximately 250 °C. The reaction is typically vigorous at the beginning as ethanol evolves.

-

Maintain the temperature for 15-30 minutes. Monitor the completion of the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature. Upon cooling, the product often precipitates.

-

Dilute the cooled mixture with petroleum ether or hexanes (approx. 10 volumes) to fully precipitate the product.[8]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with petroleum ether or hexanes to remove the diphenyl ether solvent.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Summary: Synthesis of DAMM Derivatives

The synthesis of DAMM intermediates is highly versatile. The following table summarizes representative yields for various substituted anilines.

| Entry | Aniline Substituent | Reaction Conditions | Yield (%) | Reference |

| 1 | H | Neat, Reflux | >70% | [7] |

| 2 | 4-Cl | MW, 120°C, 30 min | 80% | [7] |

| 3 | 4-Me | MW, 120°C, 30 min | 85% | [7] |

| 4 | 4-OMe | MW, 120°C, 30 min | 82% | [7] |

| 5 | 2-(Trifluoromethyl) | Neat, 120-130°C, 4h | High | [9] |

Applications in Other Heterocyclic Systems

While quinolone synthesis is the primary application, DAMM intermediates are also valuable in other synthetic contexts.

Polysubstituted-2-pyridone Synthesis

DAMMs have been identified as key intermediates and sometimes as side-products in three-component domino reactions for synthesizing polysubstituted-2-pyridones.[6][7] The typical reaction involves DEEMM, a primary amine, and a 1,3-dicarbonyl compound. The amine first reacts with DEEMM to form the DAMM, which then acts as an electrophile, reacting with the enolate of the 1,3-dicarbonyl compound to build the pyridone scaffold.[6] Understanding the formation of DAMM is crucial for optimizing the desired pyridone synthesis and minimizing side-product formation.

References

- 1. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl 2-((phenylamino)methylene)malonate|54535-22-7 [benchchem.com]

- 7. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jptcp.com [jptcp.com]

experimental protocol for Fischer indole synthesis using 2-Phenylamino-malonic acid diethyl ester

Abstract

This document provides a comprehensive guide for the synthesis of ethyl indole-2-carboxylate via an acid-catalyzed cyclization of 2-Phenylamino-malonic acid diethyl ester. This reaction proceeds through a pathway analogous to the classic Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry discovered by Hermann Emil Fischer in 1883.[1][2][3][4] Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a topic of significant interest.[3][5][6][7] This protocol offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides troubleshooting guidance for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The Fischer indole synthesis is a robust and versatile chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[2][7] The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[2][3]

The substrate for this protocol, this compound, serves as a unique starting material. It can be conceptualized as a pre-formed enamine, a key intermediate in the traditional Fischer indole synthesis mechanism.[1][2] Under strong acid catalysis and heat, this molecule undergoes an intramolecular cyclization, eliminating two molecules of ethanol to yield the energetically favorable aromatic indole structure, specifically ethyl indole-2-carboxylate. This final product is a valuable synthon for further functionalization, particularly at the C-3 position, to create more complex indole derivatives.[8][9]

Reaction Mechanism

The reaction proceeds through a series of well-established steps characteristic of the Fischer indole synthesis, beginning from the enamine-like starting material.

-

Protonation: The reaction is initiated by the protonation of the enamine nitrogen, enhancing its electrophilicity.

-

[5][5]-Sigmatropic Rearrangement: The protonated intermediate undergoes a concerted, irreversible electrocyclic rearrangement, which is the core of the Fischer synthesis.[1][3][10] This step breaks the weak N-N bond analogue and forms a new C-C bond between the aromatic ring and the malonate carbon.

-

Rearomatization: The resulting di-imine intermediate rapidly tautomerizes to regain the aromaticity of the benzene ring.

-

Intramolecular Cyclization: The amino group then attacks one of the ester carbonyls in an intramolecular fashion, forming a five-membered ring intermediate (an aminal-ester).

-

Elimination & Aromatization: Under acidic conditions, this cyclic intermediate eliminates two molecules of ethanol. The final elimination step results in the formation of the stable, aromatic indole ring system.

Mechanism Diagram

Caption: Fig 1. Key steps in the acid-catalyzed cyclization.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a 10 mmol scale. Reactions should be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Properties/Hazards |

| This compound | 251.28 | 2.51 g | 10.0 | Irritant |

| Polyphosphoric Acid (PPA) | N/A (mixture) | ~25 g | N/A | Corrosive, hygroscopic |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | N/A | Flammable, irritant |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ~150 mL | N/A | Mild base |

| Brine (Saturated NaCl Solution) | N/A | ~50 mL | N/A | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | N/A | Drying agent |

| Deionized Water | 18.02 | ~500 mL | N/A | |

| Silica Gel (for chromatography) | N/A | As needed | N/A | Inhalation hazard |

| Hexanes/Ethyl Acetate Mixture | N/A | As needed | N/A | Flammable solvents for chromatography |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel (optional)

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard personal protective equipment (safety goggles, lab coat, gloves)

Step-by-Step Procedure

-

Reaction Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. The setup should be placed in a heating mantle.

-

Reagent Addition: To the flask, add 2.51 g (10.0 mmol) of this compound. Carefully and portion-wise, add approximately 25 g of polyphosphoric acid (PPA). Note: PPA is highly viscous; it can be pre-heated gently to ~60 °C to facilitate transfer.

-

Reaction Conditions: Begin stirring the mixture. Heat the reaction to 120-130 °C. The mixture will become more homogeneous as the reaction progresses. Maintain this temperature for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC or time), allow the flask to cool to room temperature. CAUTION: Carefully and slowly pour the viscous reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. PPA hydrolysis is exothermic.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8). This will neutralize the acid and precipitate the crude product.

-

Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure ethyl indole-2-carboxylate.[8]

Characterization

The final product, ethyl indole-2-carboxylate, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. The product is expected to be a yellow solid.[8]

Experimental Workflow and Troubleshooting

Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Insufficient heating (temperature or time). Inactive or insufficient acid catalyst. | Ensure the internal reaction temperature reaches 120-130 °C. Extend the reaction time. Use fresh, properly stored PPA. Consider an alternative Brønsted acid like sulfuric acid in a high-boiling solvent, or a Lewis acid like ZnCl₂.[2][11] |

| Formation of Dark Tar | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature to the lower end of the recommended range (e.g., 110-120 °C). Monitor the reaction closely by TLC to avoid prolonged heating after completion. |

| Difficult Work-up | PPA mixture is too viscous to pour. Incomplete neutralization. | Gently warm the PPA mixture before pouring. Add more ice/water during the quench to ensure the mixture is stirrable. Check the pH carefully during neutralization; add NaHCO₃ until effervescence ceases completely. |

| Low Isolated Yield | Incomplete extraction of the product. Product loss during purification. | Perform additional extractions of the aqueous layer. Optimize the solvent system for column chromatography to ensure good separation and minimize product streaking/loss on the column. |

Safety Precautions

-